1-hydroxynaphthyl-2-{2-[2-(1-{2-hydroxynaphthyl}-2-naphthyloxy)ethoxy]ethoxy}naphthalene
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Overview
Description
2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) is a complex organic compound known for its unique structural properties. This compound features a binaphthalene core, which is a common motif in chiral ligands and catalysts used in asymmetric synthesis. The presence of oxybisethylenebisoxy linkages adds to its versatility, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) typically involves the reaction of 1,1’-binaphthalene-2,2’-diol with ethylene glycol derivatives under controlled conditions. One common method includes the use of a Schiff-base condensation reaction, where a primary amine reacts with an active carbonyl group in an ethanolic solution . This reaction can also be performed using green methodologies, such as ultrasound-assisted synthesis, which does not require a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) involves its interaction with molecular targets through its chiral centers and oxybisethylenebisoxy linkages. These interactions can influence the stereochemistry of reactions, making it an effective chiral ligand. The compound can form complexes with metals, which then participate in catalytic cycles to facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another binaphthalene derivative used as a chiral ligand in asymmetric synthesis.
1,1’-Bi-2-naphthol (BINOL): A simpler binaphthalene compound with similar chiral properties.
2,2’-Bis(2-aminophenoxy)-3-oxapentane: A compound with similar oxybisethylenebisoxy linkages used in fluorescence applications.
Uniqueness
2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) stands out due to its combination of binaphthalene core and oxybisethylenebisoxy linkages, which provide unique chiral and fluorescent properties. This makes it more versatile compared to simpler binaphthalene derivatives.
Properties
Molecular Formula |
C44H34O5 |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
1-[2-[2-[2-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxyethoxy]ethoxy]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C44H34O5/c45-37-21-17-29-9-1-5-13-33(29)41(37)43-35-15-7-3-11-31(35)19-23-39(43)48-27-25-47-26-28-49-40-24-20-32-12-4-8-16-36(32)44(40)42-34-14-6-2-10-30(34)18-22-38(42)46/h1-24,45-46H,25-28H2 |
InChI Key |
OFHSDKRZHBAAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)O)O |
Origin of Product |
United States |
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